molecular formula C15H24N2O3S B501683 1-Methyl-4-((3-methyl-4-propoxyphenyl)sulfonyl)piperazine CAS No. 915925-38-1

1-Methyl-4-((3-methyl-4-propoxyphenyl)sulfonyl)piperazine

Cat. No. B501683
CAS RN: 915925-38-1
M. Wt: 312.4g/mol
InChI Key: DJNKPYVZEGZDTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-((3-methyl-4-propoxyphenyl)sulfonyl)piperazine is a chemical compound that belongs to the class of sulfonyl piperazine derivatives. It is commonly used as a research chemical in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor properties.

Scientific Research Applications

1-Methyl-4-((3-methyl-4-propoxyphenyl)sulfonyl)piperazine is widely used in scientific research for its potential therapeutic applications. It has been studied for its anti-inflammatory, analgesic, and anti-tumor properties. The compound has also been investigated for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.

Mechanism of Action

The mechanism of action of 1-Methyl-4-((3-methyl-4-propoxyphenyl)sulfonyl)piperazine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, pain, and tumor growth. The compound may also interact with certain receptors in the body, leading to its biological effects.
Biochemical and Physiological Effects:
1-Methyl-4-((3-methyl-4-propoxyphenyl)sulfonyl)piperazine has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the pathogenesis of various inflammatory diseases. The compound has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. In addition, it has been found to inhibit the growth of various cancer cell lines in vitro.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Methyl-4-((3-methyl-4-propoxyphenyl)sulfonyl)piperazine in lab experiments include its potential therapeutic applications, its wide range of biological activities, and its relatively low toxicity. However, the limitations include the need for further studies to fully understand its mechanism of action and the potential for side effects in vivo.

Future Directions

There are several future directions for the study of 1-Methyl-4-((3-methyl-4-propoxyphenyl)sulfonyl)piperazine. These include further investigation of its mechanism of action, identification of its molecular targets, and optimization of its pharmacological properties. The compound may also be studied for its potential use in combination with other drugs for the treatment of various diseases. In addition, the development of new analogs of the compound may lead to the discovery of more potent and selective compounds with improved therapeutic potential.
Conclusion:
In conclusion, 1-Methyl-4-((3-methyl-4-propoxyphenyl)sulfonyl)piperazine is a promising research chemical with potential therapeutic applications. Its wide range of biological activities and relatively low toxicity make it an attractive candidate for further study. However, further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties.

Synthesis Methods

The synthesis of 1-Methyl-4-((3-methyl-4-propoxyphenyl)sulfonyl)piperazine involves the reaction of 3-methyl-4-propoxybenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain the pure compound.

properties

IUPAC Name

1-methyl-4-(3-methyl-4-propoxyphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S/c1-4-11-20-15-6-5-14(12-13(15)2)21(18,19)17-9-7-16(3)8-10-17/h5-6,12H,4,7-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNKPYVZEGZDTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-((3-methyl-4-propoxyphenyl)sulfonyl)piperazine

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